2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide
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Overview
Description
2,4-Dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide is a compound belonging to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dihydroxy-6-methylpyrimidine with an appropriate sulfonamide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and to reduce production costs. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,4-Dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-6-methylpyrimidine: Lacks the sulfonamide group but shares similar structural features.
2,4-Dihydroxy-5-methylpyrimidine: Similar structure but with a different substitution pattern.
4,6-Dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with hydroxyl and methyl groups.
Uniqueness
2,4-Dihydroxy-6-methyl-N-(2-methylpropyl)pyrimidine-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O4S |
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Molecular Weight |
261.30 g/mol |
IUPAC Name |
6-methyl-N-(2-methylpropyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C9H15N3O4S/c1-5(2)4-10-17(15,16)7-6(3)11-9(14)12-8(7)13/h5,10H,4H2,1-3H3,(H2,11,12,13,14) |
InChI Key |
JZCZSETVMVEDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
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